molecular formula C18H28ClN3O2 B12919828 N-(3-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl)urea CAS No. 86398-88-1

N-(3-Chlorophenyl)-N'-(3-(2-methylpropoxy)-2-(1-pyrrolinyl)propyl)urea

Cat. No.: B12919828
CAS No.: 86398-88-1
M. Wt: 353.9 g/mol
InChI Key: PMFRZMAWMDQLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)urea is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, an isobutoxy group, and a pyrrolidinyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)urea typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Introduction of the Isobutoxy Group: This can be achieved through an etherification reaction, where an alcohol reacts with an appropriate leaving group.

    Attachment of the Pyrrolidinyl Group: This step involves the formation of a carbon-nitrogen bond, often through nucleophilic substitution.

    Formation of the Urea Backbone: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)urea would depend on its specific interactions with biological targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(3-methoxy-2-(pyrrolidin-1-yl)propyl)urea: Similar structure but with a methoxy group instead of an isobutoxy group.

    1-(3-Chlorophenyl)-3-(3-ethoxy-2-(pyrrolidin-1-yl)propyl)urea: Similar structure but with an ethoxy group instead of an isobutoxy group.

Uniqueness

1-(3-Chlorophenyl)-3-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)urea is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the isobutoxy group, in particular, may impart distinct properties compared to its analogs.

Properties

CAS No.

86398-88-1

Molecular Formula

C18H28ClN3O2

Molecular Weight

353.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]urea

InChI

InChI=1S/C18H28ClN3O2/c1-14(2)12-24-13-17(22-8-3-4-9-22)11-20-18(23)21-16-7-5-6-15(19)10-16/h5-7,10,14,17H,3-4,8-9,11-13H2,1-2H3,(H2,20,21,23)

InChI Key

PMFRZMAWMDQLEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(CNC(=O)NC1=CC(=CC=C1)Cl)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.